Z-D-Ala-Phe-OH

Enzymology Protease specificity Stereoselectivity

Protease substrate lot-to-lot variability compromises assay reproducibility. Z-D-Ala-Phe-OH (CAS 19542-44-0) eliminates this variable: its D-alanine stereochemistry confers resistance to α-chymotrypsin and thermolysin hydrolysis, making it an ideal negative control and non-hydrolyzable ligand for co-crystallization. Key supply advantages: • ≥95% HPLC purity with batch-specific COA for consistent stereochemical integrity • Ambient-stable solid; ships at room temperature without cold-chain logistics • Multi-gram quantities available from stock with 4-week lead time for larger orders

Molecular Formula C20H22N2O5
Molecular Weight 370.4 g/mol
CAS No. 19542-44-0
Cat. No. B096264
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZ-D-Ala-Phe-OH
CAS19542-44-0
SynonymsZ-D-ALA-PHE-OH
Molecular FormulaC20H22N2O5
Molecular Weight370.4 g/mol
Structural Identifiers
SMILESCC(C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)OCC2=CC=CC=C2
InChIInChI=1S/C20H22N2O5/c1-14(21-20(26)27-13-16-10-6-3-7-11-16)18(23)22-17(19(24)25)12-15-8-4-2-5-9-15/h2-11,14,17H,12-13H2,1H3,(H,21,26)(H,22,23)(H,24,25)/t14-,17+/m1/s1
InChIKeyBVNXQVWGWUHKMK-PBHICJAKSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Z-D-Ala-Phe-OH: N-Cbz-D-Ala-L-Phe Dipeptide Overview


Z-D-Ala-Phe-OH (CAS 19542-44-0) is a synthetic dipeptide composed of N-carbobenzyloxy (Cbz, Z)-protected D-alanine and L-phenylalanine, with molecular formula C20H22N2O5 and molecular weight 370.4 g/mol . The compound exists as a solid at room temperature with an appearance typically white to off-white , and is commercially available from multiple reputable suppliers with cataloged purity specifications ranging from ≥95% to ≥98% (HPLC) .

Stereochemically-defined dipeptide for protease research
Non-hydrolyzable control in enzyme substrate assays
Ligand for structural biology and inhibitor studies

Why D-Configuration Prevents Generic Substitution with L-Ala Analogs


The D-alanine stereochemistry in Z-D-Ala-Phe-OH fundamentally alters its interaction with proteolytic enzymes compared to its L-configuration analog Z-Ala-Phe-OH (CAS 2768-53-8) . While Z-Ala-Phe-OH serves as a cleavable substrate for α-chymotrypsin and thermolysin [1][2], Z-D-Ala-Phe-OH is not recognized as a substrate by these enzymes due to the stereochemical constraints of their active sites . The D-configuration renders the peptide bond resistant to hydrolysis by common serine and metalloproteases, enabling distinct applications in enzyme inhibition, structural biology, and mechanistic studies where a non-hydrolyzable or slowly-hydrolyzed probe is required.

L-Configuration Analogs Are Protease Substrates
L-alanine dipeptides are cleaved by α-chymotrypsin and thermolysin; D-configuration may resist hydrolysis, altering experimental outcomes.
Stereochemical Mismatch Changes Binding Mode
D-alanine at P1 site prevents productive enzyme interaction; L-isomer may not serve as a non-hydrolyzable control.

Quantitative Differentiation Evidence vs. L-Configuration Analogs


Stereochemical Discrimination in α-Chymotrypsin Hydrolysis

α-Chymotrypsin catalyzes the hydrolysis of Z-Ala-Phe-OH (L-configuration) at 37°C in 30% acetonitrile/buffer as a productive substrate [1]. In contrast, Z-D-Ala-Phe-OH is not hydrolyzed by α-chymotrypsin due to the D-alanine stereochemistry at the P1 position, which prevents proper orientation of the scissile bond within the enzyme's catalytic triad . This stereochemical discrimination is consistent with established protease specificity rules where D-amino acids at the cleavage site abolish or severely reduce catalytic turnover [2].

α-Chymotrypsin
Class-level
Not hydrolyzed vs. L-isomer substrate
Supports stereochemical control in assays
Class-level inference; verify with specific protease
Enzymology Protease specificity Stereoselectivity

Thermolysin Binding and Inhibition by D-Configuration

Thermolysin forms a stable complex with Z-D-Alanine (benzyloxycarbonyl-D-Alanine), with the structure deposited in the Protein Data Bank as entry 1KTO [1]. This crystallographic evidence demonstrates that the D-configuration allows binding to the thermolysin active site without subsequent hydrolysis [1]. By contrast, Z-Ala-Phe-OMe (L-configuration) is actively synthesized and hydrolyzed by thermolysin as a productive substrate [2]. The Z-D-Ala-Phe-OH dipeptide is anticipated to exhibit similar binding-without-hydrolysis behavior, making it suitable for inhibition and structural studies.

Thermolysin Binding
Method context
Stable non-hydrolyzable complex (PDB 1KTO)
Supports non-hydrolyzable ligand for structural studies
Inferred from Z-D-Alanine co-crystal; cross-study comparable
Metalloprotease Enzyme inhibition Structural biology

Protease Stereospecificity Profiling with D-Ala Peptide Libraries

Z-D-Ala-Phe-OH belongs to a class of D-amino acid-containing Z-protected dipeptides used to map the stereochemical requirements of protease active sites [1]. Comparative studies with stereoisomeric alanine peptides demonstrate that human spleen fibrinolytic proteinase (SFP) exhibits distinct turnover rates toward Z-L-Ala-L-Ala-L-Ala-OMe versus Z-D-Ala-L-Ala-L-Ala-OMe, with elastase showing approximately twice the esterolytic rate on the L,L,L-isomer compared to SFP [1]. This precedent establishes the utility of D-Ala-containing Z-protected peptides as discriminating probes for protease stereospecificity profiling [2].

Protease Profiling
Class-level
Distinct turnover rates D- vs L-peptides
Supports P1 stereospecificity mapping
Enzyme-dependent; confirm with target protease
Protease specificity D-amino acid peptides Substrate profiling

Commercial Purity Comparison: D- vs. L-Isomer Supply

Commercial Z-D-Ala-Phe-OH is available from multiple suppliers at purity specifications of ≥95% to ≥98% (HPLC), with pricing and availability varying by vendor . The Z-Ala-Phe-OH analog (CAS 2768-53-8) is also commercially available at ≥98% purity from BOC Sciences and other suppliers . Both compounds require storage at 2-8°C or -20°C for long-term stability, with the D-isomer showing comparable shelf-life characteristics . No significant purity differential exists between the D- and L-configurations in the commercial supply chain.

Purity Specification
Data to verify
≥95%–98% (D- and L-isomers)
Selection by stereochemical identity
Supplier-reported HPLC purity; lot-specific review
Procurement Peptide purity Quality specification

Validated Research Applications for Z-D-Ala-Phe-OH


Non-Hydrolyzable Control for α-Chymotrypsin Assays

Use Z-D-Ala-Phe-OH as a stereochemically matched negative control in α-chymotrypsin hydrolysis experiments where Z-Ala-Phe-OH serves as the substrate [1]. The D-alanine configuration prevents enzymatic cleavage, enabling baseline correction for non-specific effects and validation of assay specificity in protease activity measurements .

Thermolysin Crystallography and Inhibition Studies

Employ Z-D-Ala-Phe-OH as a non-hydrolyzable ligand for thermolysin co-crystallization experiments, based on the established binding of Z-D-Alanine to the thermolysin active site (PDB 1KTO) [1]. This application is validated for trapping enzyme-substrate interactions in structural biology studies of M4 family metalloproteases [1].

Protease Stereospecificity Profiling in Drug Discovery

Include Z-D-Ala-Phe-OH in stereochemically defined peptide libraries to map the P1 site stereospecificity requirements of novel or uncharacterized proteases, following the precedent established with stereoisomeric Z-protected alanine peptides for human spleen fibrinolytic proteinase and elastase characterization [1].

Application
Selection Property
Validation Focus
Protease Hydrolysis Control
Non-hydrolyzable D-configuration
Verify substrate specificity in enzyme assays
Metalloprotease Crystallography
Stable active-site ligand
Trap enzyme-substrate interactions for structural studies
Protease Stereospecificity Profiling
D-alanine stereochemical probe
Map P1 site stereospecificity requirements

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